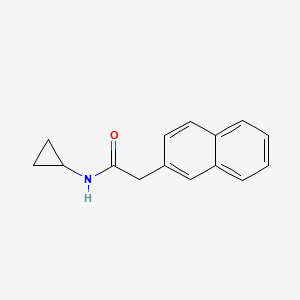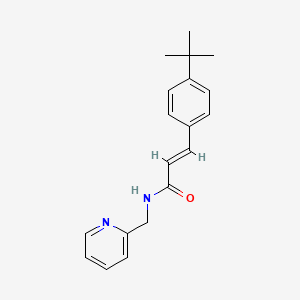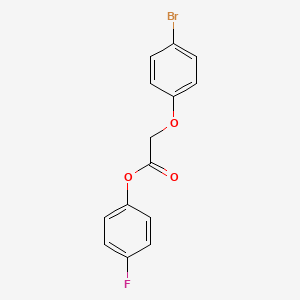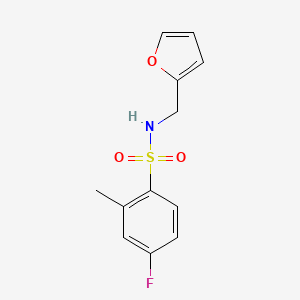![molecular formula C16H14ClNO3 B5755932 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5755932.png)
5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid, also known as CDMB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is a derivative of benzoic acid and has a molecular weight of 337.78 g/mol. In
科学的研究の応用
5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid works by inhibiting the activity of a key enzyme called topoisomerase II, which is involved in DNA replication and cell division. Inhibition of this enzyme leads to the death of cancer cells.
作用機序
The mechanism of action of 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid involves the inhibition of topoisomerase II activity. This enzyme is responsible for unwinding DNA during replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells. 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid has also been shown to have anti-inflammatory and anti-oxidant properties. Studies have also shown that 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid can inhibit the growth of bacteria and fungi, indicating its potential use as an antimicrobial agent.
実験室実験の利点と制限
One of the main advantages of using 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for studying the mechanisms of cancer cell death and developing new cancer therapies. However, one of the limitations of using 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid is its low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid. One area of interest is in the development of new cancer therapies that target topoisomerase II. Another area of interest is in the development of new antimicrobial agents that are effective against drug-resistant bacteria and fungi. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid and its potential use in other scientific research applications.
Conclusion:
In conclusion, 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid is a chemical compound that has shown promising results in various scientific research applications. Its potent anti-cancer activity, anti-inflammatory and anti-oxidant properties, and antimicrobial activity make it an ideal candidate for further study. While there are some limitations to using 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid in lab experiments, its potential benefits make it a valuable tool for advancing scientific research.
合成法
The synthesis of 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid involves a series of chemical reactions. The starting material is 3,4-dimethylbenzoyl chloride, which is reacted with 5-chloroanthranilic acid in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain pure 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid.
特性
IUPAC Name |
5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-9-3-4-11(7-10(9)2)15(19)18-14-6-5-12(17)8-13(14)16(20)21/h3-8H,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUFRUHTHYQHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-{[(3,4-dimethylphenyl)carbonyl]amino}benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755852.png)



![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)
![2-[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5755909.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5755917.png)



![N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5755961.png)